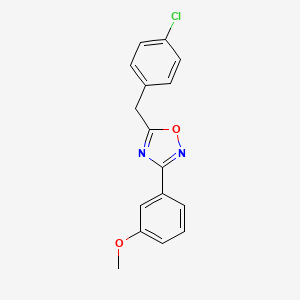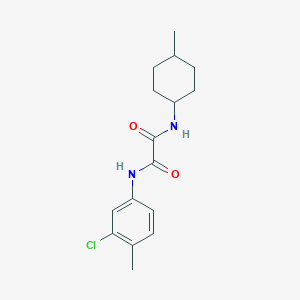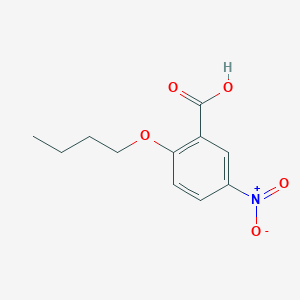![molecular formula C21H28Cl2N2O2 B4396651 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride](/img/structure/B4396651.png)
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Übersicht
Beschreibung
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-methylphenoxy group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the attachment of the 2-methylphenoxy group via etherification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production. Purification processes such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride
- 1-[4-(2-methylphenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride
Comparison: Compared to similar compounds, 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c1-16-7-8-18(22)13-20(16)24-11-9-23(10-12-24)14-19(25)15-26-21-6-4-3-5-17(21)2;/h3-8,13,19,25H,9-12,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHMIOAWYZQJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4396568.png)
![N~1~-[1-(4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYLBENZAMIDE](/img/structure/B4396574.png)

![N-[2-(butylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B4396591.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B4396599.png)
![4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4396605.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4396617.png)

![2-(3,4-dichlorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4396644.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396654.png)

![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B4396674.png)
![N-[(4-ethoxy-3-iodo-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4396685.png)
